The Crystal Structure of Ephedrine Hemihydrate: A Technical Analysis
The Crystal Structure of Ephedrine Hemihydrate: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of ephedrine (B3423809) hemihydrate, a compound of significant interest in the pharmaceutical industry. This document outlines the key crystallographic parameters, details the experimental protocols for its synthesis and structural determination, and explores the biological pathways it influences.
Introduction
Ephedrine, a sympathomimetic amine derived from the Ephedra plant, has a long history of use in traditional and modern medicine. Its hemihydrate form is of particular interest for its stability and formulation characteristics. Understanding the precise three-dimensional arrangement of atoms within the ephedrine hemihydrate crystal is paramount for controlling its physicochemical properties, ensuring drug efficacy, and meeting regulatory standards. This guide synthesizes the available crystallographic data and outlines the methodologies for its characterization.
Crystallographic Data
The crystal structure of ephedrine hemihydrate has been determined by X-ray diffraction, providing valuable insights into its solid-state conformation. The primary crystallographic data is summarized in the table below, sourced from the work of Collier et al. (2006) as cataloged in the Crystallography Open Database (COD) under the identifier 2100468.[1]
Table 1: Crystallographic Data for Ephedrine Hemihydrate [1]
| Parameter | Value |
| Chemical Formula | C₂₀H₃₂N₂O₃ |
| Formula Weight | 348.48 g/mol |
| Crystal System | Orthorhombic |
| Space Group | C 2 2 2₁ |
| a (Å) | 7.3639 |
| b (Å) | 11.2551 |
| c (Å) | 24.1442 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2001.3 |
| Z (formula units/cell) | 4 |
| Calculated Density (g/cm³) | 1.156 |
Note on Detailed Structural Parameters: A comprehensive analysis of bond lengths, bond angles, and torsion angles requires access to the full crystallographic information file (CIF). Despite extensive searches, this specific file (COD ID: 2100468) was not publicly accessible at the time of this report. Therefore, a detailed quantitative table of these parameters cannot be provided.
Experimental Protocols
Synthesis and Crystallization of Ephedrine Hemihydrate
The following is a generalized protocol for the synthesis and crystallization of ephedrine salts, which can be adapted for the preparation of the hemihydrate form. The process typically involves the neutralization of the free base with the appropriate acid followed by crystallization from a suitable solvent system.
Materials:
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(-)-Ephedrine free base
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Purified water
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Ethanol (or other suitable organic solvent)
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Hydrochloric acid (for hydrochloride salt precursor)
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Filtration apparatus (e.g., Büchner funnel)
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Crystallization dish
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pH meter or pH indicator strips
Procedure:
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Dissolution of Ephedrine Free Base: Dissolve a known quantity of (-)-ephedrine free base in a minimal amount of a suitable solvent, such as ethanol. Gentle warming may be applied to facilitate dissolution.
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Neutralization: While stirring, slowly add purified water to the ethanolic solution of ephedrine.
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Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of high-quality single crystals, the solution can be left undisturbed in a vessel that allows for slow evaporation of the solvent. Seeding with a previously obtained crystal of ephedrine hemihydrate can also encourage crystallization.
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Isolation and Drying: Once crystals of a suitable size have formed, they are isolated by filtration. The crystals are then washed with a small amount of cold solvent to remove any residual impurities and subsequently dried under vacuum or in a desiccator.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of ephedrine hemihydrate is achieved through single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.
Procedure:
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Crystal Selection and Mounting: A high-quality single crystal of ephedrine hemihydrate, free from visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, typically using a cryoprotectant to prevent degradation during data collection at low temperatures.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.
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Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using least-squares methods to achieve the best possible agreement between the observed and calculated diffraction patterns.
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Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Visualization of Pathways and Workflows
Ephedrine Adrenergic Signaling Pathway
Ephedrine exerts its physiological effects primarily through its interaction with the adrenergic system. It acts as a sympathomimetic agent by both directly stimulating adrenergic receptors and indirectly by promoting the release of norepinephrine (B1679862) from sympathetic nerve terminals. This signaling cascade is initiated through G-protein coupled receptors (GPCRs).
Caption: Ephedrine's adrenergic signaling mechanism.
Experimental Workflow for Crystal Structure Analysis
The process of determining the crystal structure of a compound like ephedrine hemihydrate follows a well-defined experimental and computational workflow.
Caption: Workflow for single-crystal X-ray analysis.
